2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate
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Overview
Description
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is an organic compound with the molecular formula C9H14O5 and a molecular weight of 202.209 g/mol It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate typically involves the acetylation of tetrahydropyran derivatives. One common method is the reaction of tetrahydropyran-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the acetylation process .
Chemical Reactions Analysis
Types of Reactions: 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form tetrahydropyran-3-ol and acetic acid.
Reduction: Reduction reactions can convert the acetate group to an alcohol group, yielding tetrahydropyran-3-ol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Tetrahydropyran-3-ol and acetic acid.
Reduction: Tetrahydropyran-3-ol.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate involves its ability to undergo hydrolysis and release acetic acid and tetrahydropyran-3-ol. These products can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
- 2-(Tetrahydro-2H-pyran-2-yloxy)acetic acid
- 2-(Tetrahydro-2H-pyran-3-yl)ethanol
- 2-(Tetrahydro-2H-pyran-4-yl)acetate
Comparison: 2-(Acetyloxy)tetrahydro-2H-pyran-3-yl acetate is unique due to its specific acetylation at the 3-position of the tetrahydropyran ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For example, 2-(Tetrahydro-2H-pyran-2-yloxy)acetic acid has an acetic acid moiety attached to the 2-position, leading to different chemical behavior and applications .
Properties
CAS No. |
12071-20-4 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(2-acetyloxyoxan-3-yl) acetate |
InChI |
InChI=1S/C9H14O5/c1-6(10)13-8-4-3-5-12-9(8)14-7(2)11/h8-9H,3-5H2,1-2H3 |
InChI Key |
RNEDMCJHUPEERA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCOC1OC(=O)C |
Origin of Product |
United States |
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